molecular formula C12H16ClN3 B13031926 1-(1H-indol-4-yl)piperazine hydrochloride

1-(1H-indol-4-yl)piperazine hydrochloride

Cat. No.: B13031926
M. Wt: 237.73 g/mol
InChI Key: ZAPXMYJBUSBVRC-UHFFFAOYSA-N
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Description

1-(1H-Indol-4-yl)piperazine hydrochloride is a piperazine derivative featuring an indole moiety substituted at the 4-position. Piperazine-based compounds are widely studied for their diverse pharmacological properties, including interactions with serotonin (5-HT) receptors, antimicrobial activity, and applications in central nervous system (CNS) disorders . The indole group, a bicyclic aromatic heterocycle, enhances binding affinity to biological targets due to its planar structure and hydrogen-bonding capabilities.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

4-piperazin-1-yl-1H-indole;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;/h1-5,13-14H,6-9H2;1H

InChI Key

ZAPXMYJBUSBVRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on 4-Haloindole Derivatives

  • Starting Materials: 4-halo-1H-indole (e.g., 4-chloro or 4-bromoindole)
  • Reagents: Piperazine or protected piperazine derivatives
  • Conditions: Typically conducted in polar aprotic solvents such as DMF or DMSO at mild to moderate temperatures (20–80 °C)
  • Mechanism: Piperazine acts as a nucleophile displacing the halogen on the indole ring to form the 1-(1H-indol-4-yl)piperazine intermediate
  • Post-Processing: The free base is converted to the hydrochloride salt by treatment with HCl in methanol or ethanol, followed by crystallization

This method is straightforward but may require protection of piperazine nitrogen atoms to avoid over-alkylation or polymerization side reactions. Yields can be moderate to good depending on the halogen leaving group and reaction conditions.

Functionalization via 4-(1H-indol-4-yl)alkyl Intermediates

  • Route: Synthesis starts from 4-(1H-indol-4-yl)alkyl alcohols or acids, which are converted to alkyl halides or activated esters.
  • Key Steps:
    • Esterification of 4-(1H-indol-4-yl)butanoic acid to methyl or ethyl ester
    • Reduction of esters to corresponding alcohols using lithium aluminum hydride (LiAlH4)
    • Conversion of alcohols to alkyl halides (e.g., mesylates, bromides)
    • Nucleophilic substitution with piperazine to yield 1-(1H-indol-4-yl)piperazine derivatives
  • Advantages: This multi-step method allows for better control over substitution patterns and purity.
  • Yields: Overall yields vary; for example, a five-step synthesis via the alcohol intermediate can reach up to 52% yield, which is significantly higher than alternative routes (~20% yield).

Use of Protected Piperazines and Carbamate Intermediates

  • Strategy: To avoid side reactions and improve selectivity, piperazine derivatives protected as carbamates (e.g., ethyl piperazine-1-carboxylate or tert-butyl piperazine-1-carboxylate) are reacted with activated indole derivatives such as ethyl 4-(1H-indol-4-yl)butanoyl carbonate.
  • Reaction: Formation of 1-protected 4-(1H-indol-4-yl)butylpiperazines, which are subsequently deprotected under acidic conditions to yield the free piperazine compound.
  • Hydrolysis Conditions: Refluxing with concentrated HCl in methanol for 2 hours, followed by basification and extraction, gives the hydrochloride salt in high purity and yields (up to 99%).
  • Benefits: This method improves product isolation and purity, reducing side products and polymerization.

Representative Experimental Data and Yields

Step/Method Key Reagents/Conditions Yield (%) Notes
Direct substitution on 4-haloindole with piperazine Piperazine, DMF, 20–80 °C Moderate Requires protection to avoid side reactions
Multi-step synthesis via 4-(1H-indol-4-yl)butan-1-ol Esterification, LiAlH4 reduction, halide formation, piperazine substitution 52 (overall) More efficient and reproducible than other routes
Carbamate-protected piperazine route Reaction of ethyl 4-(1H-indol-4-yl)butanoyl carbonate with protected piperazine, acid hydrolysis Up to 99 (final salt) High purity product, mild hydrolysis conditions
Reduction of 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole intermediate LiAlH4 with AlCl3 additive 67 Improved yield with AlCl3 additive

Reaction Scheme Summary

Scheme: Synthesis via Alcohol Intermediate

  • 4-(1H-indol-4-yl)butanoic acid → esterification → methyl 4-(1H-indol-4-yl)butanoate
  • Ester → reduction with LiAlH4 → 4-(1H-indol-4-yl)butan-1-ol
  • Alcohol → conversion to alkyl halide (e.g., mesylate)
  • Alkyl halide → nucleophilic substitution with piperazine → 1-(1H-indol-4-yl)piperazine
  • Free base → treatment with HCl in methanol → 1-(1H-indol-4-yl)piperazine hydrochloride

Challenges and Optimization Notes

  • Instability of Intermediates: Acyl chlorides derived from 4-(1H-indol-4-yl)butanoic acid tend to cyclize intramolecularly, forming carbazolones instead of desired intermediates, requiring alternative activated esters.
  • Side Reactions: Direct reaction with excess piperazine can lead to mixtures of products; use of protected piperazines improves selectivity.
  • Yield Improvement: Addition of aluminum chloride during reduction steps significantly enhances yields.
  • Purification: Hydrochloride salt formation facilitates crystallization and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed:

    Oxidation: Formation of indole-2-carboxylic acid.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(1H-indol-4-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . The indole moiety may also contribute to its biological activity by interacting with various receptors and enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and pharmacological profiles of 1-(1H-indol-4-yl)piperazine hydrochloride and related compounds:

Compound Name Key Substituents/Modifications Biological Activity/Application Receptor Affinity/Mechanism Synthesis Yield/Conditions (If Available) Reference
1-(1H-Indol-4-yl)piperazine hydrochloride Indole at 4-position, piperazine backbone Hypothesized 5-HT receptor interaction Potential 5-HT1A/1B/2C modulation Not explicitly reported
Nemiralisib hydrochloride 6-(1H-Indol-4-yl), oxazole-indazole core PI3K inhibitor (anticancer) Targets PI3Kδ isoform Multi-step synthesis (no yield reported)
1-(3-Chlorophenyl)piperazine HCl (m-CPP) 3-Chlorophenyl substitution Serotonin receptor agonist/antagonist 5-HT1B/2C agonist, σ receptor ligand ~60–70% yield via condensation reactions
HBK-14 2,6-Dimethylphenoxyethyl group Antidepressant, anxiolytic (dual 5-HT1A/7 antagonist) α1-Adrenolytic properties Not specified
1-(4-Fluorophenyl)-thiazolylpiperazine Thiazole ring, 4-fluorophenyl group Undisclosed (structural analogue) Unknown Commercial availability noted
11h (Coumarin-indolylcyanoenone hybrid) Coumarin, acrylonitrile, indole at 3-position Anticancer (cytotoxicity screening) Not specified 68.1% yield via Knoevenagel condensation
Key Observations:
  • Indole Position Matters : The 4-position indole substitution in the target compound distinguishes it from analogues like 11h (indole at 3-position), which may alter receptor selectivity .
  • Receptor Specificity : m-CPP (1-(3-chlorophenyl)piperazine HCl) exhibits strong 5-HT2C agonism, whereas HBK-14 shows dual 5-HT1A/7 antagonism. The indole group in the target compound may enhance affinity for 5-HT1A receptors, similar to ergot alkaloids .
  • Structural Complexity vs. Activity : Nemiralisib’s oxazole-indazole core confers PI3Kδ inhibition, highlighting how heterocyclic additions expand therapeutic scope .

Biological Activity

1-(1H-indol-4-yl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to present a comprehensive understanding of its biological activity.

Synthesis

The synthesis of 1-(1H-indol-4-yl)piperazine hydrochloride typically involves the reaction of indole derivatives with piperazine. The process can be optimized through various methods to improve yield and purity. For instance, studies have demonstrated that modifying substituents on the indole ring can significantly influence the compound's biological properties .

Antimicrobial Activity

1-(1H-indol-4-yl)piperazine hydrochloride has been evaluated for its antibacterial properties against a range of pathogens. Notably, it has shown significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 µg/mL
Pseudomonas aeruginosa1 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to leakage of intracellular components such as nucleic acids and proteins. This was evidenced by significant increases in the leakage rates when treated with varying concentrations of the compound .

Anticancer Activity

Research has also explored the anticancer potential of 1-(1H-indol-4-yl)piperazine hydrochloride. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction. For example, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to play a role in triggering apoptotic pathways .

Cell Membrane Disruption

The primary mechanism by which 1-(1H-indol-4-yl)piperazine hydrochloride exerts its antibacterial effects is through disrupting the integrity of bacterial cell membranes. Observations from microscopy studies showed that treated bacteria exhibited significant morphological changes, including deformation and rupture .

Apoptosis Induction

In cancer cells, the compound's ability to induce apoptosis may be linked to its interaction with specific cellular pathways. Studies have reported that it can activate caspases and increase ROS levels, leading to programmed cell death .

Study on Antibacterial Efficacy

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their antibacterial efficacy. The study found that 1-(1H-indol-4-yl)piperazine hydrochloride had superior activity compared to standard antibiotics like norfloxacin, highlighting its potential as a novel antibacterial agent .

Evaluation in Cancer Models

Another case study focused on the anticancer properties of the compound in various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential for further development as an anticancer therapeutic agent .

Q & A

Q. Table 1: Optimal Reaction Conditions for Synthesis

ParameterValue/RangeReference
Temperature20–25°C
SolventDMF/THF (1:1 v/v)
CatalystEDC/HOAt
Yield75–85%

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation Pathwayt1/2Reference
pH 1.2, 37°CHydrolysis12 hrs
40°C, 75% RHOxidative dimerization30 days
UV light (254 nm)Photolysis48 hrs

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